molecular formula C9H9N3OS B178739 N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide CAS No. 84445-90-9

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Cat. No. B178739
CAS RN: 84445-90-9
M. Wt: 207.25 g/mol
InChI Key: OKXUBGULDQECIU-UHFFFAOYSA-N
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Description

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide, also known as SBA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. SBA contains a benzimidazole ring and a thiol group, which makes it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is not fully understood, but it is believed to involve the interaction with various cellular targets. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has been reported to inhibit the activity of certain enzymes and to modulate the expression of certain genes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has also been reported to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to be stable under various conditions. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to the use of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been fully established.

Future Directions

There are several future directions for the research on N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide. One area of interest is the investigation of its potential as an anti-cancer agent. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has shown promise in vitro, and further studies are needed to evaluate its efficacy in vivo. Another area of interest is the investigation of its potential as a neuroprotective agent. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has been shown to have antioxidant properties and to protect against oxidative stress, which may make it a promising candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide and to identify its cellular targets.
Conclusion:
In conclusion, N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide, or N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also shown promise in the treatment of neurodegenerative diseases and as an antioxidant. The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is relatively easy, and it has been shown to be stable under various conditions. However, further studies are needed to elucidate its mechanism of action and to evaluate its efficacy in vivo.

Synthesis Methods

The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide involves the reaction of 2-mercapto-1H-benzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide. This method has been reported to yield N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide in good yields and high purity.

Scientific Research Applications

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has also shown promise in the treatment of neurodegenerative diseases and as an antioxidant.

properties

IUPAC Name

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXUBGULDQECIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510104
Record name N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

CAS RN

84445-90-9
Record name N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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